molecular formula C14H12O3 B097613 2-(2-Methoxyphenyl)benzoic acid CAS No. 17296-28-5

2-(2-Methoxyphenyl)benzoic acid

Cat. No. B097613
CAS RN: 17296-28-5
M. Wt: 228.24 g/mol
InChI Key: DONMCRNZWAMEGC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)benzoic acid is an organic compound . It belongs to a group of organic compounds called o-methoxybenzoic acids. These compounds have a methoxy group substituted for the hydrogen atom at position 2 of the benzene ring .


Synthesis Analysis

The synthesis of 2-methoxybenzoic acid involved dissolving sodium hydroxide into water in a glass reaction kettle, which was then stirred . The temperature of the reaction kettle was lowered to 0 °C using a low-temperature cycle device . In another study, six compounds containing the 2-methoxyphenol moiety core structure were synthesized and characterized using 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyphenyl)benzoic acid can be represented by the formula C15H12O4 . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The molecular ion of 2-(2-Methoxyphenyl)benzoic acid, formed by electron impact at 70 eV, loses CH3O*, CH3OH, and other small fragments presumably from the syn conformation . It also gives rearrangement ions at m/z 94, C6H6O, and at m/z 135, C8H7O2, in which part of a functional group in one ring has been transferred to the other ring .


Physical And Chemical Properties Analysis

Phenolic compounds, such as 2-(2-Methoxyphenyl)benzoic acid, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Synthesis of Benzamide Derivatives

2-(2-Methoxyphenyl)benzoic acid: can be utilized in the synthesis of benzamide derivatives, which are significant in the pharmaceutical industry. A green and efficient pathway for the preparation of these derivatives involves the condensation of benzoic acids and amines. This process is enhanced by ultrasonic irradiation and the use of a solid acid catalyst, leading to high-yielding and eco-friendly products .

Pharmaceutical Applications

The benzamide derivatives synthesized from 2-(2-Methoxyphenyl)benzoic acid are found in various therapeutic agents. These compounds are integral to drugs that exhibit a wide range of activities, including antiplatelet, antidiarrheal, analgesic, and local anesthetic properties. They also play a role in the treatment of conditions such as hypercholesterolemia, hypertension, and cancer .

Industrial Uses

Beyond pharmaceuticals, benzamide derivatives from 2-(2-Methoxyphenyl)benzoic acid are used in the paper, plastic, and rubber industries. Their chemical properties make them suitable as intermediates in the synthesis of materials that require specific structural and durability characteristics .

Agricultural Applications

In agriculture, benzamide derivatives serve as intermediates in the synthesis of compounds that can affect soil microbial communities. This influence on the microbiome can alter the metabolome of crops, potentially leading to improved growth and development .

Cosmetic and Skincare Products

The compound’s derivatives have beneficial actions in skincare, potentially aiding in wound healing and erythema treatment. This application leverages the anti-inflammatory and antimicrobial properties of the derivatives .

Traditional and Alternative Medicine

Traditionally, compounds similar to 2-(2-Methoxyphenyl)benzoic acid have been used in various cultures for their medicinal properties. These include applications in cough remedies and as topical adhesives and antiseptics .

Safety and Hazards

According to the safety data sheet, 2-(2-Methoxyphenyl)benzoic acid is harmful to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

Research on 2-(2-Methoxyphenyl)benzoic acid and related compounds is ongoing. For instance, a study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study discussed the rearrangement in the molecular ion of 2-(2-Methoxyphenyl)benzoic acid . These studies indicate that there is potential for further exploration and application of 2-(2-Methoxyphenyl)benzoic acid in various fields.

properties

IUPAC Name

2-(2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONMCRNZWAMEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294684
Record name 2-(2-methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)benzoic acid

CAS RN

17296-28-5
Record name 17296-28-5
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Record name 2-(2-methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17296-28-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What unique rearrangement occurs in the molecular ion of 2-(2'-methoxyphenyl)benzoic acid during mass spectrometry?

A: Research using electron impact mass spectrometry revealed that the molecular ion of 2-(2'-methoxyphenyl)benzoic acid undergoes a distinctive rearrangement. [, ] This rearrangement, observed at m/z 94 (C6H6O) and m/z 135 (C8H7O2), involves the transfer of a portion of a functional group from one ring to the other. Interestingly, this rearrangement was found to occur specifically in the anti conformation of the molecular ion. []

Q2: How was the rearrangement mechanism in 2-(2'-methoxyphenyl)benzoic acid elucidated using mass spectrometry?

A: To pinpoint the origin of the transferred functional group during rearrangement, researchers employed isotopic labeling. [] Specifically, they substituted a bromine atom for a hydrogen atom on the methoxy-containing ring. Analyzing the fragmentation patterns, particularly at lower electron ionization energies (10 eV), allowed them to trace the bromine atom's presence (or absence) in daughter ions. This labeling strategy provided crucial evidence for proposing a mechanism for the observed rearrangement in the anti conformation of the molecular ion. []

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